molecular formula C16H15N B13545272 9,10-Dihydro-9,10-ethanoanthracen-11-amine CAS No. 72720-40-2

9,10-Dihydro-9,10-ethanoanthracen-11-amine

Cat. No.: B13545272
CAS No.: 72720-40-2
M. Wt: 221.30 g/mol
InChI Key: URRYLKCWJQMOQX-UHFFFAOYSA-N
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Description

Tetracyclo[6.6.2.0{2,7}.0{9,14}]hexadeca-2,4,6,9,11,13-hexaen-15-amine is a complex polycyclic amine compound characterized by its unique tetracyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tetracyclo[6.6.2.0{2,7}.0{9,14}]hexadeca-2,4,6,9,11,13-hexaen-15-amine typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the following steps:

  • Cyclization Reaction : The initial step involves the cyclization of a suitable precursor to form the tetracyclic core structure. This can be achieved through a Diels-Alder reaction or other cycloaddition reactions.
  • Functional Group Modification : Subsequent steps involve the introduction of the amine group at the desired position. This can be accomplished through nitration followed by reduction or direct amination using reagents like lithium aluminum hydride.
  • Purification : The final product is purified using techniques such as column chromatography or recrystallization to obtain the pure compound.

Industrial Production Methods: Industrial production of tetracyclo[6.6.2.0{2,7}.0{9,14}]hexadeca-2,4,6,9,11,13-hexaen-15-amine may involve optimized versions of the laboratory synthesis methods. Large-scale production often requires the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: Tetracyclo[6.6.2.0{2,7}.0{9,14}]hexadeca-2,4,6,9,11,13-hexaen-15-amine undergoes various chemical reactions, including:

  • Oxidation : The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides or ketones.
  • Reduction : Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its reduced forms.
  • Substitution : Nucleophilic substitution reactions can introduce different functional groups at specific positions on the tetracyclic ring.
Common Reagents and Conditions:
  • Oxidation : Potassium permanganate in an acidic medium.
  • Reduction : Hydrogen gas with a palladium catalyst.
  • Substitution : Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products Formed:
  • Oxidation : Formation of ketones or carboxylic acids.
  • Reduction : Formation of amines or alkanes.
  • Substitution : Formation of substituted tetracyclic compounds with various functional groups.

Scientific Research Applications

Chemistry: In organic chemistry, tetracyclo[6.6.2.0{2,7}.0{9,14}]hexadeca-2,4,6,9,11,13-hexaen-15-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its stability and ability to interact with biological targets make it a candidate for developing new therapeutic agents.

Medicine: In medicinal chemistry, derivatives of tetracyclo[6.6.2.0{2,7}.0{9,14}]hexadeca-2,4,6,9,11,13-hexaen-15-amine are investigated for their potential to treat various diseases, including cancer and neurological disorders.

Industry: In the industrial sector, this compound is explored for its use in the development of advanced materials, such as polymers and nanomaterials, due to its robust tetracyclic structure.

Mechanism of Action

The mechanism of action of tetracyclo[6.6.2.0{2,7}.0{9,14}]hexadeca-2,4,6,9,11,13-hexaen-15-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s tetracyclic structure allows it to fit into binding sites with high affinity, modulating the activity of the target molecules. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds:

  • Tetracyclo[6.6.2.0{2,7}.0{9,14}]hexadeca-2,4,6,9,11,13-hexaen-15-ol
  • Tetracyclo[6.6.2.0{2,7}.0{9,14}]hexadeca-2,4,6,9,11,13-hexaen-15-carboxylic acid
  • Tetracyclo[6.6.2.0{2,7}.0{9,14}]hexadeca-2,4,6,9,11,13-hexaen-15-nitrile

Uniqueness: Tetracyclo[6.6.2.0{2,7}.0{9,14}]hexadeca-2,4,6,9,11,13-hexaen-15-amine is unique due to its amine functional group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of the amine group allows for the formation of hydrogen bonds and ionic interactions, enhancing its potential as a pharmacophore and its utility in various applications.

Properties

CAS No.

72720-40-2

Molecular Formula

C16H15N

Molecular Weight

221.30 g/mol

IUPAC Name

tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaen-15-amine

InChI

InChI=1S/C16H15N/c17-15-9-14-10-5-1-3-7-12(10)16(15)13-8-4-2-6-11(13)14/h1-8,14-16H,9,17H2

InChI Key

URRYLKCWJQMOQX-UHFFFAOYSA-N

Canonical SMILES

C1C(C2C3=CC=CC=C3C1C4=CC=CC=C24)N

Origin of Product

United States

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